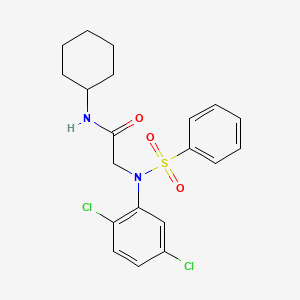
N~1~-cyclohexyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-cyclohexyl-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CDGP, is a compound that has been extensively studied in recent years due to its potential therapeutic applications. CDGP is a small molecule that belongs to the class of glycine receptor antagonists and has been shown to have promising effects in various scientific research applications.
Mechanism of Action
CDGP acts as an antagonist of the glycine receptor, which is a ligand-gated ion channel that plays a crucial role in the modulation of synaptic transmission in the central nervous system. By blocking the glycine receptor, CDGP inhibits the transmission of excitatory signals, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects
CDGP has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter that plays a crucial role in the modulation of synaptic transmission. CDGP has also been shown to decrease the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity.
Advantages and Limitations for Lab Experiments
CDGP has several advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in various scientific research applications. However, CDGP has some limitations, such as its low solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several future directions for the study of CDGP. One area of research is the development of CDGP derivatives with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of CDGP in other neurological disorders. Additionally, the study of the mechanism of action of CDGP and its interactions with other neurotransmitter systems is an area of ongoing research.
Conclusion
In conclusion, CDGP is a compound that has been extensively studied for its potential therapeutic applications in various scientific research applications. It acts as an antagonist of the glycine receptor and has been shown to have promising effects in the treatment of various neurological disorders. CDGP has several advantages for use in laboratory experiments, and there are several future directions for its study.
Scientific Research Applications
CDGP has been extensively studied for its potential therapeutic applications in various scientific research applications. It has been shown to have promising effects in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and schizophrenia. CDGP has also been studied for its potential use as a local anesthetic and as an anti-inflammatory agent.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3S/c21-15-11-12-18(22)19(13-15)24(28(26,27)17-9-5-2-6-10-17)14-20(25)23-16-7-3-1-4-8-16/h2,5-6,9-13,16H,1,3-4,7-8,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHGCJRPLMFCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3505043.png)
![3-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B3505051.png)
![3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B3505064.png)
![4-(2-quinoxalinyl)phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B3505070.png)
![2-(4-isopropylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3505074.png)
![(4-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid](/img/structure/B3505080.png)
![3,4-dimethoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3505086.png)
![N-[3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-3-methylbenzamide](/img/structure/B3505096.png)
![N-(4-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3505107.png)
![4-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3505110.png)
![2-{[(4-iodophenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B3505115.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3505118.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3505126.png)
![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3505127.png)